9-Oxospiro[5.5]undecane-3-carboxylicacid
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Overview
Description
9-Oxospiro[5.5]undecane-3-carboxylicacid is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxospiro[5.5]undecane-3-carboxylicacid typically involves multi-step reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods: Industrial production of this compound may involve the optimization of laboratory-scale methods to larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of robust catalysts and solvents that can be recycled is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-Oxospiro[5.5]undecane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted spirocyclic derivatives.
Scientific Research Applications
9-Oxospiro[5.5]undecane-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 9-Oxospiro[5.5]undecane-3-carboxylicacid involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
3,9-Disubstituted-spiro[5.5]undecane: Exhibits unique stereochemistry and biological activities.
1,3-Dioxane-1,3-dithiane spiranes: Used in various chemical syntheses and biological studies.
Uniqueness: 9-Oxospiro[5.5]undecane-3-carboxylicacid stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its potential as a therapeutic agent, particularly in the treatment of tuberculosis, highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-oxospiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c13-10-3-7-12(8-4-10)5-1-9(2-6-12)11(14)15/h9H,1-8H2,(H,14,15) |
InChI Key |
SIILGCOXZBRNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCC(=O)CC2 |
Origin of Product |
United States |
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